molecular formula C18H16N4O2S B2975477 N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941984-76-5

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Número de catálogo: B2975477
Número CAS: 941984-76-5
Peso molecular: 352.41
Clave InChI: FUWOAOHKCIUKIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a benzamide group at position 2 and a pyridin-3-ylmethylaminoethyl ketone moiety at position 2. This structure combines aromatic heterocycles (thiazole and pyridine) with amide and ketone functionalities, making it a candidate for diverse biological interactions, particularly in kinase inhibition or neurological targets .

Propiedades

IUPAC Name

N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(20-11-13-5-4-8-19-10-13)9-15-12-25-18(21-15)22-17(24)14-6-2-1-3-7-14/h1-8,10,12H,9,11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWOAOHKCIUKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that similar compounds bind with high affinity to their targets, which could suggest that this compound also interacts strongly with its targets, leading to changes in their function.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects.

Comparación Con Compuestos Similares

Core Structural Features

The compound shares structural motifs with several benzamide-thiazole derivatives (Table 1):

Compound Name/ID Key Substituents Molecular Formula Notable Features
Target Compound Pyridin-3-ylmethylaminoethyl, benzamide C₁₉H₁₇N₅O₂S Dual heterocyclic (thiazole, pyridine)
Nitazoxanide () 5-Nitrothiazole, acetoxybenzamide C₁₂H₉N₃O₅S Antiparasitic drug; nitro group enhances activity
4d () 3,4-Dichlorobenzamide, morpholinomethyl C₂₁H₂₀Cl₂N₄O₂S Chlorinated aromatic; morpholine improves solubility
Compound 28 () Benzo[d]thiazol-2-yl, trifluoromethyl, triazole C₃₃H₂₆F₃N₇O₃S₂ Fluorinated groups enhance metabolic stability
Compound 5 () Sulfamoyl, phenylthiazol-2-yl C₂₅H₂₀N₆O₄S₂ Sulfonamide linker for hydrogen bonding

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyridine group (vs. morpholine in 4d or benzo[d]thiazole in 28) may influence target specificity, particularly in CNS applications .
  • Substituent Effects: Chlorine (4d) and trifluoromethyl (28) groups enhance lipophilicity and binding affinity, whereas the pyridinylmethylamino group in the target compound could improve water solubility .

Physicochemical Properties

Available data for analogous compounds (Table 2):

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Trends
Target Compound Not reported 387.44 Moderate (amide/pyridine)
Nitazoxanide 200–201 (decomp.) 307.28 Low (nitro group)
4d () ~150–160 467.38 Moderate (morpholine)
Compound 28 () 210–212 (decomp.) 732.72 Low (fluorinated groups)
Compound 5 () Not reported 556.65 Low (sulfonamide)

Key Observations :

  • The target compound’s lack of bulky substituents (e.g., trifluoromethyl or sulfamoyl) suggests a balance between solubility and membrane permeability.
  • Pyridine and amide groups may facilitate hydrogen bonding, critical for target engagement .

Mechanistic Insights :

  • The pyridinylmethylamino group may enhance blood-brain barrier penetration compared to morpholine (4d) or sulfamoyl (5) groups .
  • Fluorinated analogs (e.g., 28) exhibit prolonged half-lives but may face metabolic challenges .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.